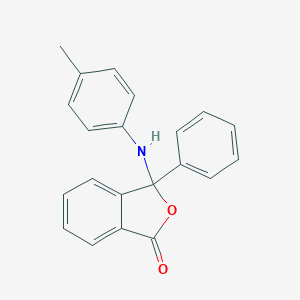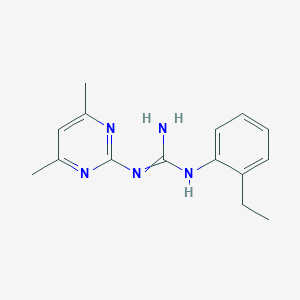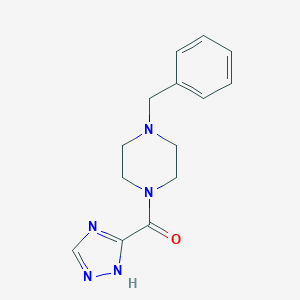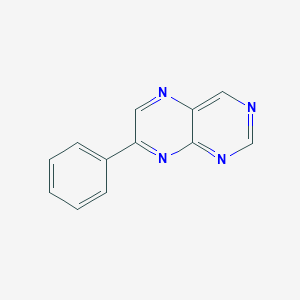![molecular formula C13H14ClN3O B221076 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B221076.png)
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
描述
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a member of the benzamide class of histone deacetylase (HDAC) inhibitors and has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
作用机制
The mechanism of action of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves the inhibition of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression and cell cycle regulation. 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to induce apoptosis in cancer cells by activating the extrinsic and intrinsic apoptotic pathways.
Biochemical and Physiological Effects
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, it has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
实验室实验的优点和局限性
One advantage of using 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes. Another advantage is its ability to sensitize cancer cells to radiation therapy and chemotherapy, which could potentially improve the efficacy of these treatments. However, one limitation of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is its potential toxicity, which could limit its use in clinical settings.
未来方向
There are a number of future directions for research on 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that could potentially have fewer side effects. Another area of interest is the investigation of the synergistic effects of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide with other cancer therapies, such as immunotherapy. Finally, there is also interest in exploring the potential use of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in combination with other targeted therapies for the treatment of specific types of cancer.
科学研究应用
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
属性
分子式 |
C13H14ClN3O |
|---|---|
分子量 |
263.72 g/mol |
IUPAC 名称 |
3-chloro-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C13H14ClN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18) |
InChI 键 |
JOTSDSUCHKJFOW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCN2C=CN=C2 |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCN2C=CN=C2 |
溶解度 |
39.6 [ug/mL] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)

![1-(4-Aminophenyl)ethanone [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B221014.png)

![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)
![2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)



![Thieno[3,2-c][2,6]naphthyridine](/img/structure/B221070.png)

